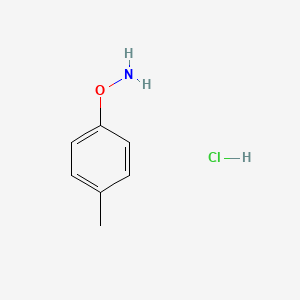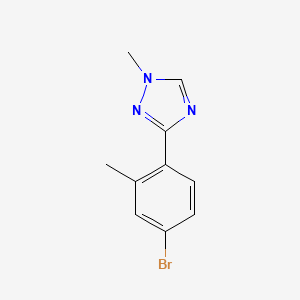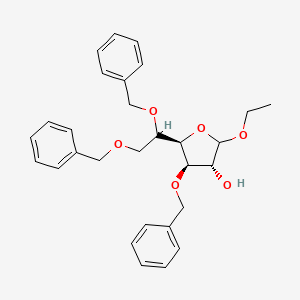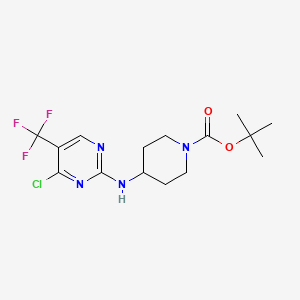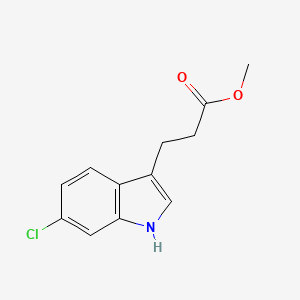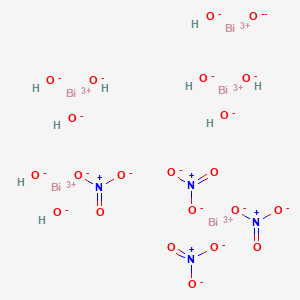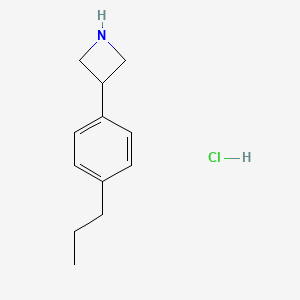
3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile: is an organic compound characterized by the presence of a bromo group, a methoxy group, and a nitrile group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methoxyacetophenone followed by a reaction with a nitrile compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromo group in 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Condensation Reactions: The nitrile group can engage in condensation reactions with various nucleophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Applications De Recherche Scientifique
Chemistry: 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its structural features make it a candidate for designing inhibitors or modulators of enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Bromo-4-methoxyacetophenone: Shares the bromo and methoxy groups but lacks the nitrile group.
2-Bromo-4-methoxyphenylacetic acid: Contains a carboxylic acid group instead of the nitrile group.
Uniqueness: 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the nitrile group distinguishes it from other similar compounds, providing additional synthetic versatility and biological activity.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
3-(2-bromo-4-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Clé InChI |
FBZBNQACPNHZAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)
![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)
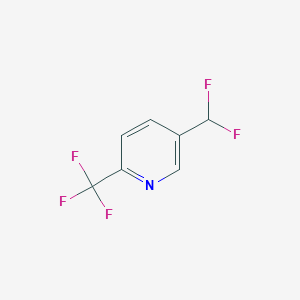
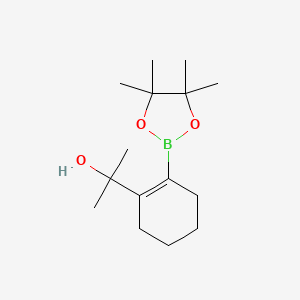
![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)

